molecular formula C14H11NO B172918 5-Methyl-2-phenylbenzoxazole CAS No. 7420-86-2

5-Methyl-2-phenylbenzoxazole

Cat. No. B172918
CAS RN: 7420-86-2
M. Wt: 209.24 g/mol
InChI Key: RDBLNMQDEWOUIB-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylbenzoxazole is a chemical compound with the empirical formula C14H11NO . It is a solid substance at 20 degrees Celsius . It has been used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives, including 5-Methyl-2-phenylbenzoxazole, have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular weight of 5-Methyl-2-phenylbenzoxazole is 209.25 . The structure is yet to be determined .


Physical And Chemical Properties Analysis

5-Methyl-2-phenylbenzoxazole is a solid substance at 20 degrees Celsius . It has a melting point of 63.0 to 66.0 °C and a boiling point of 158 °C/2 mmHg .

Scientific Research Applications

Photoluminescent Material Development

5-Methyl-2-phenylbenzoxazole and its derivatives have been studied for their potential in the development of photoluminescent materials. For instance, Bremond et al. (2020) synthesized 2-phenylbenzoxazole derivatives with methoxy or hydroxy groups at position 5. These compounds displayed strong fluorescence in organic solutions and varied light emission in the solid state, from violet to deep blue. The presence of a methyl group was found to beneficially affect the optical properties. This research indicates the potential of 5-Methyl-2-phenylbenzoxazole derivatives in the field of photoluminescent materials (Bremond et al., 2020).

Agricultural Applications

In agriculture, 5-Methyl-2-phenylbenzoxazole derivatives have been evaluated for their effects on plant growth and development. Mukhtorov et al. (2019) studied the biological activity of various benzoxazole compounds, including 2-methyl-5-nitrobenzoxazole and 2-phenyl-5,7-dinitrobenzoxazole, on wheat seeds and plants. The compounds showed varying impacts on seed germination, growth rate, and synthesis of substances in plant mass. This suggests the potential of these compounds as growth regulators in agriculture (Mukhtorov et al., 2019).

Antitumor Agent Research

Some derivatives of 5-Methyl-2-phenylbenzoxazole have been explored for their antitumor activities. Leong et al. (2004) investigated the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, which are structurally related to benzoxazoles. These compounds showed potential as experimental antitumor agents, particularly in inducing DNA damage in sensitive tumor cells. This highlights the possibility of using such derivatives in cancer therapy (Leong et al., 2004).

Antifungal Research

The antifungal activities of benzoxazole derivatives have been a subject of interest. Yang et al. (2017) synthesized novel benzo[e][1,2]oxazepin-4(1H)-one derivatives from benzoxazole intermediates, showing moderate to high fungicidal activities against various phytopathogenic fungi. These findings suggest that benzoxazole derivatives could be potential candidates for fungicidal applications in crop protection (Yang et al., 2017).

Safety And Hazards

5-Methyl-2-phenylbenzoxazole is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-methyl-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBLNMQDEWOUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225196
Record name Witisol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylbenzoxazole

CAS RN

7420-86-2
Record name 2-Phenyl-5-methylbenzoxazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Witisol
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Record name Witisol
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Record name 5-methyl-2-phenylbenzoxazole
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Record name 5-METHYL-2-PHENYLBENZOXAZOLE
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Synthesis routes and methods

Procedure details

A mixture of 2-benzylideneamino-4-methylphenol 54 (1.34 g, 6.3 mmol) and manganese (III) acetate dihydrate (3.4 g, 12.7 mmol) in toluene (65 ml) was heated at reflux under an atmosphere of N2 for 1 hr and cooled to room temperature. The mixture was filtered to remove the insoluble manganese salts. The filtrate was evaporated under reduced pressure. The residue was taken up in methylene chloride and purified by filtration to yield 1.23 g 5-methyl-2-phenylbenzoxazole 55.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
VV Gruzinskiĭ, VI Danilova, TN Kopylova… - Soviet Journal of …, 1980 - iopscience.iop.org
It is shown that the lasing ability of benzoxazoles depends on the structure of different types of their electronic energy levels. Compounds with T ππ*, S* ππ*, T nπ*, and S* nπ* lower …
Number of citations: 7 iopscience.iop.org
TBH Bui, TDS To, Q De Tran - VNUHCM …, 2022 - stdj.scienceandtechnology.com.vn
… First, the formation of 5-methyl-2-phenylbenzoxazole ( 3a ) was explored using 2-amino-4-methylphenol ( 1 ) and benzaldehyde ( 2a ) as the model substrates. The reaction was carried …
Number of citations: 0 stdj.scienceandtechnology.com.vn
HZ Cui, Q Zhou, X Hong, S Huang, B Zhan… - Microporous and …, 2020 - Elsevier
… Interestingly, same isolated yield existed in getting 5-methyl-2-phenylbenzoxazole over … -PMO-15, bounded by 5-methyl-2-phenylbenzoxazole, even though both catalysts contained the …
Number of citations: 1 www.sciencedirect.com
P Feng, G Ma, T Zhang, C Wang - Asian Journal of Organic …, 2018 - Wiley Online Library
… The final product mixture contained 5-methyl-2-phenylbenzoxazole (4 q) and ethyl 2-phenylbenzoxazole-5-carboxylate (4 v) in a ratio of approximately 3:2, which shows that an electron-…
Number of citations: 13 onlinelibrary.wiley.com
A Srivastava, G Shukla, MS Singh - Tetrahedron, 2017 - Elsevier
A concise and direct one-pot [4 + 1] synthetic strategy for the construction of 2-substituted benzazoles such as benzoxazoles and benzothiazoles has been disclosed in high yields (80–…
Number of citations: 22 www.sciencedirect.com
L Yadong, W Pengju, Y Zhiyong - Chinese Journal of Organic …, 2022 - sioc-journal.cn
An efficient protocol for the synthesis of 2-aryl benzoxazoles via visible light-initiation has been developed. Compared with the traditional method for the synthesis of arylbenzoxazole, …
Number of citations: 1 sioc-journal.cn
MJ Trattles - KB thesis scanning project 2015, 1974 - era.ed.ac.uk
The main part of this work is concerned with the study of the thermal decomposition of 2-bromophenoxides and related compounds. The thermal decomposition of sodium 2-…
Number of citations: 3 era.ed.ac.uk
Y Li, X Yu, Y Wang, H Fu, X Zheng, H Chen… - Organometallics, 2018 - ACS Publications
An unsymmetrical pincer N-heterocyclic carbene–nitrogen–phosphine (CNP) and its palladium complexes PdCl 2 (κ 2 -CP) (4) and [PdCl(κ 3 -CNP)]PF 6 (5·PF 6 ) were synthesized. …
Number of citations: 31 pubs.acs.org
WC Dai, ZX Wang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
In the presence of CuCl and ButOLi, PdCl2/dppe catalyzes the reaction of (benzo)oxazoles or (benzo)thiazoles with 1-aryltriazenes to yield arylated products of (benzo)oxazoles or (…
Number of citations: 33 pubs.rsc.org
Y Wang, X Yu, H Fu, X Zheng, H Chen… - Chinese Journal of …, 2019 - sioc-journal.cn
A catalyst system combined of PdCl 2 with 1, 3-bis (diphenylphosphion) propane (dppp), which was simple and from commercially available materials, was reported for the highly …
Number of citations: 2 sioc-journal.cn

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